1-(Pyrrolidin-2-ylmethyl)piperidine

Description

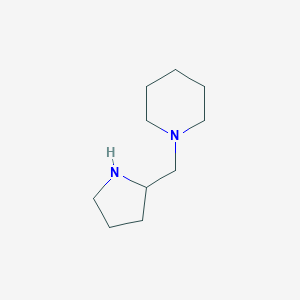

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIDBVVEYLMRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398324 | |

| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112906-37-3 | |

| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Pyrrolidin-2-ylmethyl)piperidine CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-(Pyrrolidin-2-ylmethyl)piperidine, including its identifiers, physicochemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities based on structural homology to known bioactive molecules.

Chemical Identifiers and Physicochemical Properties

This compound is a bicyclic secondary amine. Its core structure consists of a pyrrolidine ring linked to a piperidine ring via a methylene bridge.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 55367-42-5 |

| IUPAC Name | 1-[(pyrrolidin-2-yl)methyl]piperidine |

| Synonyms | 2-(Piperidinomethyl)pyrrolidine |

| Chemical Formula | C10H20N2 |

| Molecular Weight | 168.28 g/mol |

| Canonical SMILES | C1CCN(CC1)CC2CCCN2 |

Table 2: Physicochemical Data

| Property | Value |

| Boiling Point | 234.3±9.0 °C at 760 mmHg |

| Density | 0.9±0.1 g/cm³ |

| Flash Point | 88.0±12.5 °C |

Synthesis Protocol: Reductive Amination

A plausible and efficient method for the synthesis of this compound is via reductive amination. This approach involves the reaction of a pyrrolidine-2-carboxaldehyde derivative with piperidine, followed by reduction of the intermediate imine.

Experimental Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology:

-

Imine Formation: To a solution of N-Boc-pyrrolidine-2-carboxaldehyde (1.0 eq) in dichloromethane (DCM), piperidine (1.2 eq) is added. The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

-

Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred overnight at room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the N-Boc protected intermediate.

-

Deprotection: The purified N-Boc protected intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 2-4 hours.

-

Isolation: The solvent and excess TFA are removed under reduced pressure to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, its structural motifs are present in numerous compounds known to interact with key neurological targets. The pyrrolidine and piperidine rings are privileged scaffolds in medicinal chemistry, particularly for ligands of monoamine transporters and nicotinic acetylcholine receptors.

Monoamine Transporter Inhibition

Derivatives of piperidine and pyrrolidine are well-established inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to increased levels of neurotransmitters in the synapse, a mechanism central to the action of many antidepressants and stimulants.

Caption: Postulated mechanism of action at the dopamine transporter.

Nicotinic Acetylcholine Receptor Modulation

The pyrrolidine ring is a key component of nicotine, the primary agonist of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in a variety of cognitive functions. Compounds containing pyrrolidine and piperidine moieties have been explored as both agonists and antagonists of nAChRs.

Caption: Potential modulatory effect on a nicotinic acetylcholine receptor.

Conclusion

This compound is a readily synthesizable molecule with structural features that suggest potential bioactivity at key neurological targets. The information provided in this guide serves as a foundational resource for researchers interested in the further investigation of this compound and its analogues for applications in neuroscience and drug discovery. Future studies should focus on the experimental validation of its synthesis, spectroscopic characterization, and comprehensive pharmacological profiling to elucidate its mechanism of action and therapeutic potential.

Synthesis of 1-(Pyrrolidin-2-ylmethyl)piperidine: A Technical Guide

This technical guide provides a comprehensive overview of a common and effective method for the synthesis of 1-(Pyrrolidin-2-ylmethyl)piperidine, a valuable building block in medicinal chemistry and drug development. The described methodology is targeted toward researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a saturated heterocyclic compound containing both a pyrrolidine and a piperidine ring linked by a methylene bridge. Its structural motif is of interest in the development of various therapeutic agents. The synthesis outlined in this guide follows a reliable multi-step pathway commencing from readily available starting materials.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a four-step process starting from N-Boc-L-proline. This pathway involves:

-

Reduction of the carboxylic acid functionality of N-Boc-L-proline to yield N-Boc-L-prolinol.

-

Mesylation of the resulting primary alcohol to form a good leaving group.

-

Nucleophilic substitution of the mesylate with piperidine.

-

Deprotection of the Boc group to yield the final product.

Below is a diagram illustrating the logical flow of this synthetic route.

An In-depth Technical Guide to 1-(Pyrrolidin-2-ylmethyl)piperidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural information for 1-(Pyrrolidin-2-ylmethyl)piperidine, a heterocyclic amine of interest to researchers and professionals in drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The nomenclature for the compound can vary based on stereochemistry. For the racemic mixture, the IUPAC name is This compound . Stereospecific variants also exist, such as 1-[[(2R)-1-methylpyrrolidin-2-yl]methyl]piperidine for the (R)-enantiomer with a methyl group on the pyrrolidine nitrogen.[1]

Chemical Structure:

The core structure consists of a pyrrolidine ring linked to a piperidine ring via a methylene bridge. The attachment point on the pyrrolidine ring is at the 2-position.

-

Molecular Formula: C₁₀H₂₀N₂ (unsubstituted) or C₁₁H₂₂N₂ (for the N-methylated version)[1]

-

SMILES: C1CCN(CC2CCCN2)CC1 (unsubstituted)

-

InChI: InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 (for a related isomer)

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for a related compound, (R)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine.[1]

| Property | Value |

| Molecular Weight | 182.31 g/mol [1] |

| XLogP3 | 1.7[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 182.178298710 Da[1] |

| Monoisotopic Mass | 182.178298710 Da[1] |

| Topological Polar Surface Area | 6.5 Ų[1] |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 152[1] |

Experimental Protocols

Synthesis of Piperidine and Pyrrolidine Derivatives via Reductive Alkylation:

A general method for the synthesis of N-substituted pyrrolidines and piperidines involves the reductive alkylation of the secondary amine with an appropriate aldehyde or ketone, followed by reduction of the resulting iminium ion. For the synthesis of this compound, a plausible route would be the reductive amination of piperidine with pyrrolidine-2-carbaldehyde.

Illustrative Protocol:

-

Step 1: Formation of Pyrrolidine-2-carbaldehyde: This starting material can be prepared from proline via reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation.

-

Step 2: Reductive Amination:

-

To a solution of pyrrolidine-2-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add piperidine (1.1 eq).

-

The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

-

A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

-

This protocol is a general representation and may require optimization of reaction conditions, solvents, and purification methods for specific substrates.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from proline.

Caption: Synthetic pathway for this compound.

References

The Enigmatic Core: A Technical Guide to the Biological Activity of 1-(Pyrrolidin-2-ylmethyl)piperidine Analogs and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(Pyrrolidin-2-ylmethyl)piperidine scaffold represents a fascinating, yet underexplored, structural motif in medicinal chemistry. While direct biological data on this specific core remains elusive in publicly available literature, extensive research into structurally related analogs, particularly those targeting opioid receptors, provides a compelling foundation for understanding its potential pharmacological profile. This technical guide synthesizes the available data on close structural relatives, offering insights into their biological activities, the experimental methodologies used for their evaluation, and the signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers interested in the design and development of novel therapeutics based on this and related heterocyclic scaffolds.

Quantitative Biological Data

The biological activity of analogs structurally related to the this compound core has been primarily investigated in the context of opioid receptor modulation. The following tables summarize the key quantitative data from these studies, focusing on receptor binding affinities and in vivo analgesic effects. It is crucial to note that these compounds, while bearing the piperidin-2-ylmethyl or a similar moiety, possess more complex overall structures than the simple parent scaffold.

Table 1: Opioid Receptor Binding Affinities of N-Phenyl-N-(piperidin-2-ylmethyl)propionamide Derivatives

| Compound ID | R Group | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Selectivity (MOR/DOR) |

| 19 | 5-OH | 4 | >4000 | >1000 |

| 20 | 5-F | 5 | >5000 | >1000 |

Data extracted from studies on 5-substituted (tetrahydronaphthalen-2-yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives[1].

Table 2: In Vitro Functional Activity of N-Phenyl-N-(piperidin-2-ylmethyl)propionamide Derivatives

| Compound ID | Guinea Pig Ileum (GPI) Assay (µ-agonist) EC50 (nM) | Mouse Vas Deferens (MVD) Assay (δ-agonist) EC50 (nM) |

| 19 | 75 ± 21 | 190 ± 42 |

| 20 | - | 170 ± 42 |

Data extracted from studies on 5-substituted (tetrahydronaphthalen-2-yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives. The GPI assay is indicative of µ-opioid receptor agonism, while the MVD assay is indicative of δ-opioid receptor agonism[1].

Table 3: In Vivo Analgesic Activity of Substituted Piperidine Derivatives in the Tail-Immersion Test

| Compound ID | Dose (mg/kg) | Maximum Possible Analgesic Percentage (PMAP) |

| PP1 | 50 | Highly significant vs. control and standard |

| AMP5 | 1 | Highly significant vs. control |

| AMP6 | 1 | Highly significant vs. control |

| AMP7 | 1 | Potent analgesia with rapid onset |

Data from a study on 4-piperidinopiperidine (PP) and 4-aminomethylpiperidine (AMP) derivatives, indicating their analgesic potential in a thermal pain model. While not direct analogs, they represent related piperidine-based analgesic agents[2][3].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols employed in the evaluation of the biological activities of the aforementioned piperidine and pyrrolidine derivatives.

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Workflow for Opioid Receptor Binding Assay

Caption: Workflow of a typical opioid receptor binding assay.

Detailed Protocol:

-

Membrane Preparation: Brain tissue (e.g., from rats) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69593 for κ-receptors) and varying concentrations of the test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from concentration-response curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Activity Assays

This is a widely used model of visceral pain to screen for analgesic activity.

Workflow for Acetic Acid-Induced Writhing Test

Caption: Workflow of the acetic acid-induced writhing test in mice.

Detailed Protocol:

-

Animal Preparation: Mice are acclimatized to the testing environment.

-

Drug Administration: The test compound, a positive control (e.g., morphine), or vehicle is administered, typically 30-60 minutes before the induction of writhing.

-

Induction of Writhing: A solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.

-

Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle-treated control group.

This test is used to evaluate the analgesic effects of compounds against thermal pain.

Workflow for Tail-Immersion Test

Caption: Workflow of the tail-immersion test for thermal analgesia.

Detailed Protocol:

-

Baseline Measurement: The baseline latency for the mouse to flick its tail out of a hot water bath (typically maintained at 52-55°C) is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Drug Administration: The test compound, a positive control (e.g., morphine), or vehicle is administered.

-

Test Measurement: The tail-flick latency is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Analgesic Percentage (PMAP), calculated as: PMAP = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

Signaling Pathways

The primary molecular targets identified for analogs structurally related to this compound are opioid receptors, particularly the kappa (κ), mu (µ), and delta (δ) opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Kappa Opioid Receptor Signaling Pathway

Activation of the kappa opioid receptor (KOR) by an agonist leads to the coupling of inhibitory G-proteins (Gi/o). This initiates several downstream signaling events that ultimately result in the modulation of neuronal excitability and neurotransmitter release.

Kappa Opioid Receptor Signaling Cascade

Caption: Simplified signaling pathway of the Kappa Opioid Receptor.

Conclusion

While the biological activity of the parent this compound scaffold remains to be fully elucidated, the available data on structurally related analogs strongly suggest its potential as a privileged scaffold for the development of novel modulators of the opioid system. The provided quantitative data, detailed experimental protocols, and the overview of the kappa opioid receptor signaling pathway offer a solid foundation for future research in this area. Further investigation into the synthesis and pharmacological evaluation of simpler, direct analogs of this compound is warranted to unlock the full therapeutic potential of this intriguing chemical entity. Such studies will be instrumental in defining its structure-activity relationships and identifying lead compounds for the development of new analgesics and other CNS-acting agents.

References

Potential Therapeutic Targets of 1-(Pyrrolidin-2-ylmethyl)piperidine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: The heterocyclic scaffolds of pyrrolidine and piperidine are foundational in medicinal chemistry, contributing to a vast array of approved therapeutics and clinical candidates.[1][2][3] The compound 1-(Pyrrolidin-2-ylmethyl)piperidine represents a core structural motif whose derivatives have been investigated for a wide spectrum of pharmacological activities. While direct biological data on the parent compound remains limited in publicly accessible literature, extensive research into its analogues provides a strong basis for identifying its potential therapeutic targets. This technical guide synthesizes the available information on the biological activities of this compound derivatives to elucidate its most promising avenues for therapeutic development. The versatility of this scaffold is highlighted by its presence in compounds targeting a range of receptors and enzymes, including those involved in central nervous system disorders, inflammation, and metabolic diseases.[4][5][6][7][8]

Introduction to the this compound Scaffold

The this compound molecule features two key saturated nitrogen-containing heterocycles: a pyrrolidine ring and a piperidine ring, connected by a methylene bridge. This structure offers a three-dimensional arrangement of functional groups that can be readily modified to interact with diverse biological targets. The pyrrolidine and piperidine rings are considered "privileged scaffolds" in drug discovery due to their favorable pharmacokinetic properties and their ability to be incorporated into molecules with a wide range of biological functions.[2][3] Derivatives of these scaffolds are found in drugs for cancer, central nervous system diseases, and infectious diseases.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological evaluation of its derivatives, the this compound scaffold holds potential for the development of modulators for several key therapeutic targets.

Central Nervous System (CNS) Targets

Derivatives of piperidine have been patented as potent 5-HT1F receptor agonists for the treatment of migraine.[9] The this compound core can serve as a foundational structure for developing novel agonists targeting this receptor.

-

Mechanism of Action: Agonism at the 5-HT1F receptor is thought to inhibit the release of calcitonin gene-related peptide (CGRP) from trigeminal nerve endings, a key mediator in the pathophysiology of migraine.

Patent literature discloses pyrrolidine and piperidine derivatives as antagonists of the NK1 receptor.[4] This suggests that the this compound scaffold could be elaborated to yield potent NK1 antagonists for applications in chemotherapy-induced nausea and vomiting, as well as potentially for depression and anxiety.

-

Signaling Pathway:

NK1 Receptor Signaling Pathway.

Inflammatory and Immune System Targets

A series of functionalized pyrrolidine and piperidine analogues have been developed as potent and orally active inhibitors of LTA4 hydrolase.[5] This enzyme is a key player in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).

-

Experimental Workflow for LTA4 Hydrolase Inhibition Assay:

Workflow for LTA4 Hydrolase Inhibition Assay.

Derivatives of 4-(1-pyrrolidinyl) piperidine have been synthesized and evaluated as potent and selective H1 antagonists.[10] This suggests a potential application for derivatives of the core scaffold in the treatment of allergic conditions.

Metabolic Disease Targets

Patents have been filed for piperidine derivatives as modulators of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity.[7]

-

Mechanism of Action: GPR119 is expressed in pancreatic beta cells and intestinal L-cells. Its activation leads to increased glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

A pyrrolidin-2-one derivative containing a piperazine moiety has been identified as a non-selective α-adrenoceptor antagonist with beneficial metabolic effects, such as reducing triglyceride and glucose levels in rats.[8] This indicates that the broader pyrrolidine-piperidine scaffold class could be explored for compounds with similar dual antagonistic activity.

Other Potential Therapeutic Areas

-

Anticancer: A wide variety of synthetic pyrrolidine compounds have demonstrated significant anticancer activity against numerous cancer cell lines.[11]

-

Antimicrobial: Derivatives of 2-hydroxypyrrolidine/piperidine have shown antibacterial activity against several bacterial strains.

-

Analgesic: Certain 4-(1-pyrrolidinyl) piperidine analogues have exhibited significant analgesic properties.

Quantitative Data on Derivatives

While specific quantitative data for this compound is not available, the following table summarizes representative data for some of its derivatives from the literature to illustrate the potential potency.

| Derivative Class | Target | Assay | Potency (IC50/Ki) | Reference |

| Pyrrolidine/Piperidine Analogue | LTA4 Hydrolase | In vitro enzyme inhibition | Potent (specific values not publicly disclosed) | [5] |

| 4-(1-Pyrrolidinyl) Piperidine Analogue | Histamine H1 Receptor | Receptor Binding | High affinity (specific values not publicly disclosed) | [10] |

| Pyrrolidin-2-one Derivative | α1-adrenoceptor | Radioligand Binding | Ki = 25 nM | [8] |

| Pyrrolidin-2-one Derivative | α2-adrenoceptor | Radioligand Binding | Ki = 50 nM | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel compounds. Below are generalized methodologies for key assays mentioned in the literature for derivatives of the this compound scaffold.

Radioligand Binding Assay for Receptor Affinity (General Protocol)

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a suitable buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-ligand) and varying concentrations of the test compound.

-

Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

In Vitro Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: A purified recombinant enzyme and its specific substrate are prepared in an appropriate assay buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a set period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Progression: The reaction is allowed to proceed for a defined time at a controlled temperature.

-

Reaction Termination: The reaction is stopped, often by the addition of a quenching agent (e.g., acid or base) or by heat inactivation.

-

Product Quantification: The amount of product formed is measured using a suitable detection method, such as spectrophotometry, fluorometry, or chromatography (e.g., HPLC).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutics. The extensive body of research on its derivatives strongly suggests potential for targeting a wide array of receptors and enzymes implicated in CNS disorders, inflammation, metabolic diseases, and cancer. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to identify lead compounds for specific therapeutic targets. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. The logical relationship for this drug discovery process is outlined below.

References

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. RU2326120C2 - Pyrrolidine and piperidine derivatives - Google Patents [patents.google.com]

- 5. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds - Google Patents [patents.google.com]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Pyrrolidinylpiperidine Derivatives: A Technical Guide

This technical guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-(1-Pyrrolidinyl)piperidine. It includes detailed experimental protocols for the acquisition of this data and provides visualizations to illustrate the experimental workflow.

Core Spectroscopic Data

The following sections provide tabulated NMR and MS data for 4-(1-Pyrrolidinyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data were acquired in various deuterated solvents. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 1: ¹H NMR Spectroscopic Data for 4-(1-Pyrrolidinyl)piperidine

| Proton Assignment | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in MeOD | Chemical Shift (δ) in DMSO-d₆ |

| H-1' | 2.94 | 3.01 | 2.85 |

| H-2', H-6' (axial) | 2.01 | 2.15 | 1.95 |

| H-2', H-6' (equatorial) | 2.89 | 2.98 | 2.81 |

| H-3', H-5' (axial) | 1.41 | 1.55 | 1.35 |

| H-3', H-5' (equatorial) | 1.91 | 2.05 | 1.85 |

| H-2, H-5 | 2.58 | 2.65 | 2.50 |

| H-3, H-4 | 1.76 | 1.83 | 1.68 |

Table 2: ¹³C NMR Spectroscopic Data for 4-(1-Pyrrolidinyl)piperidine

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in MeOD | Chemical Shift (δ) in DMSO-d₆ |

| C-1' | 61.5 | 62.1 | 60.9 |

| C-2', C-6' | 50.8 | 51.5 | 50.2 |

| C-3', C-5' | 32.5 | 33.1 | 31.9 |

| C-2, C-5 | 50.1 | 50.8 | 49.5 |

| C-3, C-4 | 23.9 | 24.5 | 23.2 |

Mass Spectrometry (MS)

The mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule. For 4-(1-Pyrrolidinyl)piperidine (C₉H₁₈N₂), the expected molecular weight is 154.25 g/mol .[1]

Table 3: Mass Spectrometry Data for 4-(1-Pyrrolidinyl)piperidine

| Parameter | Value |

| Molecular Formula | C₉H₁₈N₂ |

| Molecular Weight | 154.25 g/mol [1] |

| Monoisotopic Mass | 154.1470 u |

| Major Fragment Ions (m/z) | 154 (M⁺), 98, 84, 70 |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance 500 spectrometer. The operating frequencies were 500.13 MHz for ¹H and 125.76 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), methanol-d₄ (MeOD), or dimethyl sulfoxide-d₆ (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in ppm relative to TMS. Standard pulse programs were used for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For analysis, the sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

References

commercial availability of 1-(Pyrrolidin-2-ylmethyl)piperidine as a research chemical

Abstract

1-(Pyrrolidin-2-ylmethyl)piperidine, with CAS number 119007-93-7, is a heterocyclic organic compound recognized for its role as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring both a pyrrolidine and a piperidine moiety, makes it a valuable scaffold for the synthesis of novel ligands targeting various receptors. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key experimental protocols relevant to its application in research settings.

Commercial Availability and Supplier Specifications

This compound is readily available as a research chemical from several specialized suppliers. Purity levels and quantities offered may vary, and it is crucial for researchers to consult the specific documentation provided by the vendor. Below is a summary of typical product specifications from commercial sources.

Table 1: Commercial Supplier Data for this compound

| Parameter | Typical Value(s) | Notes |

| CAS Number | 119007-93-7 | The universally recognized identifier for this compound. |

| Molecular Formula | C₁₀H₂₀N₂ | |

| Molecular Weight | 168.28 g/mol | |

| Purity | ≥95% | Purity levels can vary; consult Certificate of Analysis (CoA). |

| Form | Liquid | Typically supplied as a neat liquid. |

| Storage | 2-8°C | Recommended to store under refrigeration to ensure stability. |

| Standard Quantities | 100mg, 250mg, 1g, 5g | Custom quantities may be available upon request. |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in experimental work.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Boiling Point | 235.5 ± 9.0 °C | Predicted data |

| Density | 0.943 ± 0.06 g/cm³ | Predicted data |

| pKa | 10.70 ± 0.40 | Predicted data |

Note: Some physical properties are based on computational predictions and should be confirmed with experimental data where critical.

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is often prepared as an intermediate. A common synthetic approach for similar structures involves the reductive amination of a protected pyrrolidine-2-carbaldehyde with piperidine.

General Protocol for Reductive Amination

This protocol outlines a general methodology for the synthesis of this compound via reductive amination.

Materials:

-

N-Boc-L-prolinal

-

Piperidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

Procedure:

-

Reaction Setup: Dissolve N-Boc-L-prolinal (1 equivalent) and piperidine (1.1 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-18 hours.

-

Workup: Quench the reaction by slowly adding a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification (Protected Intermediate): Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product (N-Boc-1-(pyrrolidin-2-ylmethyl)piperidine) using column chromatography on silica gel.

-

Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add an excess of TFA or 4M HCl in dioxane. Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

-

Final Isolation: Remove the solvent under reduced pressure. If using TFA, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH >12. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield the final product, this compound.

Caption: A generalized workflow for the synthesis of this compound.

Potential Research Applications & Signaling Pathways

This molecule is a key intermediate in the synthesis of more complex molecules, particularly those designed as ligands for neurotransmitter receptors. Its structural motifs are found in compounds investigated for their activity as muscarinic acetylcholine receptor (mAChR) agonists. Specifically, derivatives have been explored for their potential in treating cognitive disorders by targeting the M1 muscarinic receptor.

Activation of the M1 receptor initiates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are crucial for modulating neuronal excitability and synaptic plasticity.

Caption: The Gq-coupled signaling pathway initiated by M1 muscarinic receptor agonists.

Safety and Handling

As with any research chemical, this compound should be handled with care in a well-ventilated laboratory fume hood. Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted by trained individuals in suitably equipped facilities. Users should consult original research articles and supplier documentation for complete and validated information.

In-Depth Technical Guide: Solubility and Stability of 1-(Pyrrolidin-2-ylmethyl)piperidine

Disclaimer: Publicly available experimental data on the specific solubility and stability of 1-(Pyrrolidin-2-ylmethyl)piperidine is limited. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines standard experimental protocols for determining its solubility and stability, based on its chemical structure and general principles for similar amine-containing heterocyclic compounds.

Introduction

This compound is a bicyclic diamine containing both a pyrrolidine and a piperidine ring system linked by a methylene bridge. Its structure suggests it is a basic and lipophilic molecule. Understanding the solubility and stability of this compound is critical for its potential development in pharmaceutical and chemical research, as these properties influence its absorption, distribution, metabolism, excretion (ADME), and shelf-life.

Based on its structure, this compound is predicted to be more soluble in organic solvents than in water. A predicted LogP value (a measure of lipophilicity) for this compound is approximately 1.8, suggesting a preference for lipid environments. The presence of two basic nitrogen atoms indicates that its aqueous solubility will be highly dependent on pH, with greater solubility expected in acidic conditions due to the formation of protonated, more polar species.

The chemical stability of this compound is expected to be generally robust. However, like many amines, it may be susceptible to oxidation, particularly at the nitrogen atoms, which can lead to the formation of N-oxides or other degradation products. Forced degradation studies are essential to identify potential degradation pathways under various stress conditions.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Implication |

| Molecular Formula | C10H20N2 | |

| Molecular Weight | 168.28 g/mol | |

| pKa (most basic) | ~10-11 | The compound is a weak base. |

| LogP | ~1.8 | Indicates moderate lipophilicity and likely higher solubility in organic solvents than in water. |

| Aqueous Solubility | Low at neutral pH, higher at acidic pH | pH-dependent solubility due to the basic nitrogen atoms. |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the solubility and stability of a compound such as this compound.

Solubility Assessment

3.1.1. Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound in a buffer after a short incubation time, which is relevant for early drug discovery.

-

Materials: this compound, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS) at pH 7.4, 96-well plates, plate shaker, and a device for quantifying the compound concentration (e.g., LC-MS/MS or UV-Vis spectrophotometer).

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Add a small volume of the stock solution to each well of a 96-well plate.

-

Add PBS (pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%).

-

Seal the plate and shake at room temperature for 1-2 hours.

-

Filter the samples to remove any precipitated compound.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

-

The kinetic solubility is the highest concentration at which no precipitation is observed.

-

3.1.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

-

Materials: this compound, a range of aqueous buffers (e.g., pH 2, 5, 7.4, 9), organic solvents (e.g., ethanol, methanol, dichloromethane), vials, orbital shaker, and a suitable analytical method for quantification.

-

Procedure:

-

Add an excess amount of solid this compound to vials containing the selected aqueous buffers or organic solvents.

-

Seal the vials and shake at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Visually inspect for the presence of solid material to confirm that an excess was used.

-

Filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant.

-

Below is a diagram illustrating the general workflow for solubility determination.

Caption: General workflow for determining kinetic and thermodynamic solubility.

Stability Assessment

3.2.1. Forced Degradation Studies

These studies are performed to identify potential degradation products and pathways under stress conditions.

-

Materials: this compound, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2), a light source (e.g., UV lamp), heating block or oven, and an analytical system capable of separating and identifying degradants (e.g., HPLC-UV/MS).

-

Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to various stress conditions in parallel:

-

Acidic: Add HCl (e.g., 0.1 M) and heat.

-

Basic: Add NaOH (e.g., 0.1 M) and heat.

-

Oxidative: Add H2O2 (e.g., 3%) and keep at room temperature.

-

Thermal: Heat the solution (e.g., 60 °C).

-

Photolytic: Expose the solution to UV light.

-

-

Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples by a stability-indicating method (e.g., HPLC) to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

-

The logical flow for a forced degradation study is presented in the diagram below.

Caption: Logical flow for conducting forced degradation studies.

Data Presentation

The following tables are templates for presenting the results from the described experimental protocols.

Table 1: Thermodynamic Solubility of this compound

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 M HCl | 1.0 | 25 | ||

| Acetate Buffer | 5.0 | 25 | ||

| PBS | 7.4 | 25 | ||

| Borate Buffer | 9.0 | 25 | ||

| Water | ~8-9 (unbuffered) | 25 | ||

| Ethanol | N/A | 25 | ||

| Methanol | N/A | 25 | ||

| Dichloromethane | N/A | 25 |

Table 2: Stability of this compound in Forced Degradation Studies

| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradants | Major Degradant(s) (if identified) |

| 0.1 M HCl, 60 °C | 24 | |||

| 0.1 M NaOH, 60 °C | 24 | |||

| 3% H2O2, 25 °C | 24 | |||

| 60 °C | 24 | |||

| UV Light | 24 |

Conclusion

The Pivotal Role of Pyrrolidine-Piperidine Scaffolds: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and pharmacological significance of pyrrolidine-piperidine compounds. From their origins as potent alkaloids in the natural world to their evolution as sophisticated scaffolds in modern medicinal chemistry, these bicyclic systems have been at the forefront of neuropharmacology and drug development. This document details their historical context, quantitative pharmacological data, key experimental protocols, and the intricate signaling pathways they modulate.

A Legacy of Potency: Historical Discovery and Development

The story of pyrrolidine-piperidine compounds is deeply rooted in the history of human interaction with the natural world. These structural motifs are central to a class of alkaloids that have been used for centuries for medicinal, ritualistic, and toxic purposes.

One of the most prominent examples is nicotine , the primary psychoactive component of the tobacco plant (Nicotiana tabacum). The isolation of nicotine is credited to German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann in 1828. Its structure was elucidated by Adolf Pinner and Richard Wolffenstein in 1893, revealing the characteristic pyrrolidine-piperidine bicyclic system. This discovery was a landmark in alkaloid chemistry and laid the groundwork for understanding its physiological effects.

Another historically significant compound is atropine , a tropane alkaloid found in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna). The pure alkaloid was first isolated in 1831 by the German chemist Heinrich F. G. Mein. Atropine's potent effects on the parasympathetic nervous system established it as a valuable pharmacological tool and therapeutic agent, particularly as an anticholinergic.

The 20th and 21st centuries have seen the continued exploration of naturally occurring and synthetic pyrrolidine-piperidine compounds. For instance, the potent nicotinic agonist epibatidine , isolated from the skin of the poison frog Epipedobates tricolor in 1974, demonstrated analgesic properties far exceeding that of morphine, sparking intense interest in its therapeutic potential and the development of less toxic analogues. These discoveries have paved the way for the rational design of modern drugs that target the nicotinic and muscarinic acetylcholine receptors, which are crucial for a wide range of physiological functions.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative pyrrolidine-piperidine compounds, providing a comparative overview of their binding affinities and potencies at their primary molecular targets.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Organism | Reference |

| Nicotine | α4β2 nAChR | 0.1 - 1.0 nM | Rat/Human | |

| Nicotine | α7 nAChR | 1 - 10 µM | Rat/Human | |

| Atropine | M1 Muscarinic | 0.1 - 0.5 nM | Human | |

| Atropine | M2 Muscarinic | 0.5 - 2.0 nM | Human | |

| Atropine | M3 Muscarinic | 0.2 - 1.0 nM | Human | |

| Anatoxin-a | α4β2 nAChR | ~5 nM | - | |

| Anatoxin-a | α7 nAChR | ~100 nM | - | |

| Epibatidine | α4β2 nAChR | 0.01 - 0.1 nM | Rat | |

| Varenicline | α4β2 nAChR | ~0.1 nM | Human |

| Compound | Assay | IC50 Value | Target | Reference |

| Nicotine | [³H]dopamine release | 50 - 200 nM | Rat striatal slices | |

| Atropine | Oxotremorine-induced tremors | 0.5 - 1.0 mg/kg | Mouse | |

| Varenicline | Nicotine-evoked dopamine release | 2 - 20 nM | Rat nucleus accumbens |

Key Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pyrrolidine-piperidine compounds.

Extraction and Isolation of Atropine from Atropa belladonna

This protocol outlines a standard laboratory procedure for the extraction of atropine from plant material.

-

Maceration: Dried and powdered leaves of Atropa belladonna (100 g) are macerated with 500 mL of 95% ethanol containing 1% tartaric acid for 24 hours at room temperature with occasional shaking.

-

Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure at a temperature not exceeding 50°C to yield a syrupy residue.

-

Acid-Base Extraction: The residue is dissolved in 100 mL of 2% sulfuric acid and filtered. The acidic solution is then washed with 3 x 50 mL of diethyl ether to remove pigments and other non-basic compounds.

-

Basification and Extraction: The aqueous layer is basified to a pH of 9-10 with a 25% ammonia solution. The liberated alkaloids are then extracted with 3 x 50 mL of chloroform.

-

Drying and Evaporation: The combined chloroform extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to dryness to yield the crude alkaloid extract.

-

Purification: The crude extract can be further purified by recrystallization from acetone or by column chromatography on silica gel using a chloroform-methanol gradient.

Radioligand Binding Assay for Determining Ki at nAChRs

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound at a specific nicotinic acetylcholine receptor (nAChR) subtype.

-

Membrane Preparation: Cell membranes expressing the desired nAChR subtype (e.g., α4β2) are prepared from transfected cell lines (e.g., HEK293) or from brain tissue known to be rich in the receptor (e.g., rat striatum).

-

Assay Buffer: A suitable buffer is prepared, typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Incubation: In a 96-well plate, the membrane preparation (10-50 µg of protein) is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine) and a range of concentrations of the unlabeled test compound.

-

Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using a non-linear regression program (e.g., Prism) to fit a one-site or two-site competition model. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolidine-piperidine compounds are mediated through their interaction with specific receptor systems. The following diagrams illustrate the canonical signaling pathways for the two primary targets: nicotinic and muscarinic acetylcholine receptors.

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Caption: Muscarinic Acetylcholine Receptor (M1/M3) Signaling Pathway.

In-Depth Technical Guide on the Safety and Handling of 1-(Pyrrolidin-2-ylmethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(Pyrrolidin-2-ylmethyl)piperidine (CAS No. 112906-37-3). The content herein is curated for professionals in research and drug development who may handle this compound. This guide is based on available safety data for the compound itself, its constituent moieties (piperidine and pyrrolidin), and structurally related molecules.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature, potential for severe skin and eye damage, and toxicity if ingested or inhaled.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H302: Harmful if swallowed. [1]

-

H314: Causes severe skin burns and eye damage. [1]

-

H335: May cause respiratory irritation. [1]

The signal word for this compound is "Danger" .[1]

GHS Hazard and Precautionary Statements

The following tables summarize the GHS classification and precautionary statements for this compound.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | H314: Causes severe skin burns and eye damage[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[1] |

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] |

| Prevention | P264 | Wash skin thoroughly after handling.[1] |

| Prevention | P270 | Do not eat, drink or smoke when using this product.[1] |

| Prevention | P271 | Use only outdoors or in a well-ventilated area.[1] |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |

| Response | P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Response | P310 | Immediately call a POISON CENTER or doctor/physician.[1] |

| Response | P363 | Wash contaminated clothing before reuse.[1] |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| Storage | P405 | Store locked up.[1] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Data

| Compound | Test | Species | Route | Value |

| Piperidine | LD50 | Rat | Oral | 133-740 mg/kg bw |

| Piperidine | LD50 | Rabbit | Dermal | 275 mg/kg |

| Piperidine | LC50 | Rat | Inhalation | 4.8 mg/L (4 hours) |

| Pyrrolidine | LD50 | Rat | Oral | 300 mg/kg |

| Pyrrolidine | LC50 | Mouse | Inhalation | 1300 mg/m³ (2 hours) |

| 1-Methylpyrrolidine | LD50 | Rat | Oral | 4150 mg/kg bw |

| 1-Methyl-2-pyrrolidinone | LD50 | Rat | Oral | 3914 mg/kg |

| 1-Methyl-2-pyrrolidinone | LD50 | Rabbit | Dermal | 8000 mg/kg |

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols are representative of the types of studies required to definitively determine the toxicity profile of a compound like this compound.

OECD 404: Acute Dermal Irritation/Corrosion

Objective: To determine the potential of a substance to cause irritation or corrosion when applied to the skin.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.[2]

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3] Observations may continue for up to 14 days to assess the reversibility of any effects.[4]

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Classification: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin lesions.

OECD 405: Acute Eye Irritation/Corrosion

Objective: To assess the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

-

Animal Model: Healthy, adult albino rabbits with no pre-existing eye defects are used.[5]

-

Pre-Test Examination: Both eyes of each animal are examined within 24 hours before the test begins.[6]

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit.[4][7] The other eye remains untreated and serves as a control.[4][7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[4][5] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[6] Observations may be extended up to 21 days to determine the reversibility of effects.[5]

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animals.[6]

-

Classification: The substance is classified based on the severity and persistence of the ocular lesions.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[1] For tasks with a higher risk of splashing, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be worn.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist.[8] Use spark-proof tools and explosion-proof equipment.[8] Ground and bond containers when transferring material.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from heat, sparks, and open flames.[9] Store in a locked-up area.[1]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Emits toxic fumes under fire conditions, including nitrogen oxides and carbon monoxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.[9] Ensure adequate ventilation. Remove all sources of ignition.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8]

Visualized Workflows

Hazard Identification and Risk Mitigation Workflow

Caption: Workflow for safe handling of this compound.

This guide is intended for informational purposes and should be used in conjunction with a comprehensive risk assessment specific to the experimental procedures being undertaken. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 112906-37-3 [amp.chemicalbook.com]

- 2. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. pentachemicals.eu [pentachemicals.eu]

The Dual Nature of Pyrrolidine and Piperidine Alkaloids: A Technical Guide for Researchers

An In-depth Exploration of the Chemistry, Biology, and Therapeutic Potential of Pyrrolidine and Piperidine Alkaloids for Researchers, Scientists, and Drug Development Professionals.

Pyrrolidine and piperidine alkaloids represent a vast and structurally diverse class of natural products that have captivated the attention of scientists for centuries. Found across the plant and animal kingdoms, these nitrogen-containing heterocyclic compounds exhibit a remarkable spectrum of biological activities, ranging from potent toxins to valuable therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge on pyrrolidine and piperidine alkaloids, with a focus on their natural sources, biosynthesis, pharmacological properties, and the experimental methodologies used to study them.

A Glimpse into the World of Pyrrolidine and Piperidine Alkaloids

The core structures of these alkaloids are the saturated five-membered pyrrolidine ring and the six-membered piperidine ring. The vast diversity of these compounds arises from the various substituents and stereochemical configurations around these core structures.

Pyrrolidine Alkaloids: These alkaloids are characterized by a five-membered nitrogen-containing ring. Prominent examples include nicotine from the tobacco plant (Nicotiana tabacum), which has well-documented stimulant and addictive properties, and hygrine, found in coca leaves (Erythroxylum coca).[3][4] Pyrrolizidine alkaloids, a subclass with a fused two-ring system, are known for their hepatotoxicity.[5]

Piperidine Alkaloids: Featuring a six-membered nitrogen heterocycle, this group includes well-known compounds such as piperine, the pungent compound in black pepper (Piper nigrum), and coniine, the infamous toxic principle of poison hemlock (Conium maculatum).[6] Lobeline, from Lobelia inflata, is another significant piperidine alkaloid with a history of use as a respiratory stimulant.[7]

Quantitative Insights: Biological Activities and Natural Abundance

The biological effects of pyrrolidine and piperidine alkaloids are vast and varied. The following tables summarize key quantitative data on their biological activities and yields from natural sources, providing a valuable resource for comparative analysis.

Table 1: Pharmacological Activities of Selected Pyrrolidine and Piperidine Alkaloids

| Alkaloid | Class | Biological Activity | Target/Assay | IC50/MIC/Ki | Citation(s) |

| Pyrrolidine Alkaloids | |||||

| Nicotine | Pyrrolidine | Agonist | Nicotinic Acetylcholine Receptors (nAChRs) | Varies by subtype | [8] |

| Hygrine | Pyrrolidine | - | - | - | [3][4] |

| 7,7a-diepialexine | Pyrrolizidine | Antiviral (Anti-HIV-1) | HIV-1 | 0.38 mM | [2] |

| Heliotrine | Pyrrolizidine | Anti-inflammatory | LPS-challenged RAW 264.7 macrophages (·NO production) | 52.4 µM | [2] |

| Europine | Pyrrolizidine | Anti-inflammatory | LPS-challenged RAW 264.7 macrophages (·NO production) | 7.9 µM | [2] |

| Piperidine Alkaloids | |||||

| Piperine | Piperidine | Anticancer | DU145 prostate cancer cells (Migration) | - | [2] |

| Antibacterial | Escherichia coli | 78 µg/mL | [9] | ||

| Antifungal | Candida albicans | 78 µg/mL | [9] | ||

| Lobeline | Piperidine | Agonist/Antagonist | Nicotinic Acetylcholine Receptors (nAChRs) | - | [10] |

| (-)-Spectaline derivative (LASSBio-767) | Piperidine | Cholinesterase Inhibitor | Rat brain acetylcholinesterase | Ki = 6.1 µM | |

| (-)-Spectaline derivative (LASSBio-822) | Piperidine | Cholinesterase Inhibitor | Rat brain acetylcholinesterase | Ki = 7.5 µM | |

| Juliflorine | Piperidine | Cholinesterase Inhibitor | Acetylcholinesterase (AChE) | 0.42 µM | [9] |

| Cholinesterase Inhibitor | Butyrylcholinesterase (BChE) | 0.12 µM | [9] |

Table 2: Extraction Yields of Selected Pyrrolidine and Piperidine Alkaloids from Natural Sources

| Alkaloid | Natural Source | Extraction Method | Yield | Citation(s) |

| Pyrrolidine Alkaloids | ||||

| Hygrine | Erythroxylum coca (Coca leaves) | - | ~0.2% | [4] |

| Piperidine Alkaloids | ||||

| Piperine | Piper nigrum (Black pepper) | Soxhlet extraction (Ethanol) | 10.1% (w/w) | [11] |

| Piper nigrum (Black pepper) | Soxhlet extraction (Dichloromethane) | 7.42% (w/w) | [11] | |

| Lobeline | Lobelia inflata (Indian tobacco) | Methanol extraction | 17.64 µg/g (tobacco) | [7] |

| Lobelia inflata (Indian tobacco) | Methanol extraction | 0.95 µg/g (whole plant) | [7] |

Experimental Protocols: A Guide to Investigation

This section provides detailed methodologies for key experiments commonly employed in the study of pyrrolidine and piperidine alkaloids.

Extraction and Isolation of Piperine from Piper nigrum

Objective: To extract and isolate piperine from black pepper.

Materials:

-

Dried, powdered black pepper (Piper nigrum)

-

Ethanol (95%)

-

Soxhlet apparatus

-

Rotary evaporator

-

Potassium hydroxide solution (10% in ethanol)

-

Dichloromethane

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Place 50 g of powdered black pepper into a thimble and position it in the Soxhlet extractor.

-

Add 250 mL of 95% ethanol to the round-bottom flask.

-

Conduct the Soxhlet extraction for 6-8 hours.

-

After extraction, concentrate the ethanolic extract using a rotary evaporator to obtain a crude oleoresin.

-

Dissolve the oleoresin in a minimal amount of dichloromethane.

-

Add the 10% ethanolic potassium hydroxide solution dropwise to precipitate impurities.

-

Filter the solution to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Subject the resulting crude piperine to column chromatography on silica gel.

-

Elute the column with a gradient of hexane-ethyl acetate (starting with 100% hexane and gradually increasing the polarity).

-

Collect the fractions containing piperine (monitor by TLC).

-

Combine the pure fractions and evaporate the solvent to yield crystalline piperine.

Determination of Anticancer Activity using the MTT Assay

Objective: To assess the cytotoxicity of an alkaloid against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test alkaloid solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12][13]

-

Prepare serial dilutions of the test alkaloid in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the alkaloid. Include a vehicle control (medium with the solvent used to dissolve the alkaloid).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the alkaloid that inhibits 50% of cell growth).

Acetylcholinesterase Inhibition Assay

Objective: To determine the inhibitory effect of an alkaloid on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test alkaloid solution

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well plate, add 25 µL of different concentrations of the test alkaloid solution.

-

Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.[14]

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the alkaloid and determine the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which these alkaloids exert their effects is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cdn.who.int [cdn.who.int]

- 4. Hygrine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity determination by the MTT assay [bio-protocol.org]

- 13. researchhub.com [researchhub.com]

- 14. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-(Pyrrolidin-2-ylmethyl)piperidine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrrolidin-2-ylmethyl)piperidine and its derivatives are a class of chiral diamines derived from the readily available and inexpensive amino acid, L-proline. These compounds have emerged as powerful organocatalysts and ligands in asymmetric synthesis. Their structure, featuring a stereocenter defined by the pyrrolidine ring and two basic nitrogen atoms, allows for the formation of well-organized transition states, enabling high levels of stereocontrol in a variety of chemical transformations. This document provides an overview of the applications of these catalysts in asymmetric Michael additions and aldol reactions, including detailed experimental protocols and quantitative data.

Key Applications

The primary application of this compound and its analogues in asymmetric synthesis is as organocatalysts for carbon-carbon bond-forming reactions. They have proven to be particularly effective in:

-

Asymmetric Michael Additions: Catalyzing the conjugate addition of ketones to nitroolefins with high diastereoselectivity and enantioselectivity.

-

Asymmetric Aldol Reactions: Facilitating the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones, key building blocks in organic synthesis.